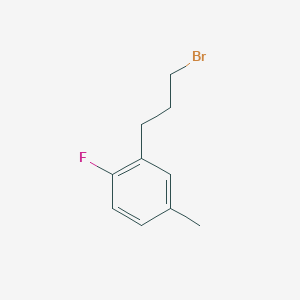
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a fluoro group, and a methyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity of the final product.
化学反応の分析
Types of Reactions: 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 2-(3-Hydroxypropyl)-1-fluoro-4-methylbenzene or 2-(3-Cyanopropyl)-1-fluoro-4-methylbenzene.
Elimination: Formation of 1-fluoro-4-methylstyrene.
Oxidation: Formation of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzoic acid.
科学的研究の応用
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
類似化合物との比較
- 2-(3-Bromopropyl)-1-chloro-4-methylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-ethylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-nitrobenzene
Comparison: Compared to its analogs, 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is unique due to the presence of both a fluoro and a methyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
特性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
SQEAOEXFSNBXIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)CCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-((4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea](/img/structure/B8640683.png)







![2-[(Isopropylideneamino)oxy]-ethanol](/img/structure/B8640741.png)
